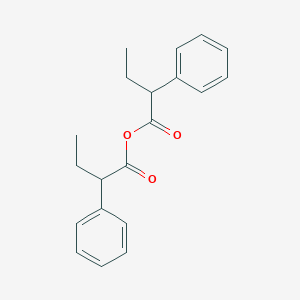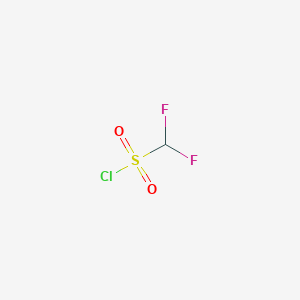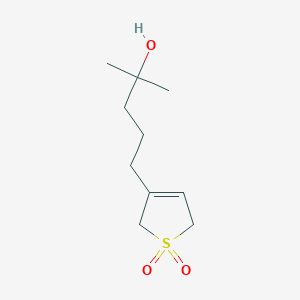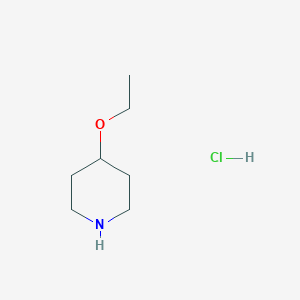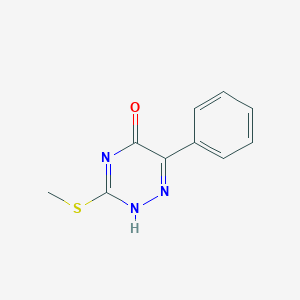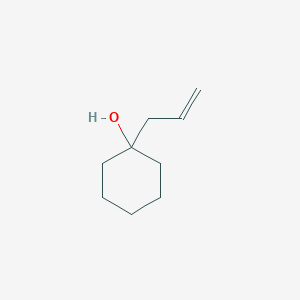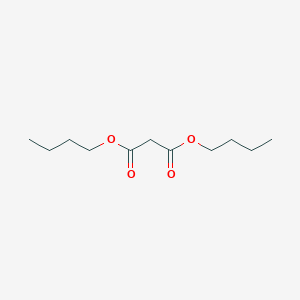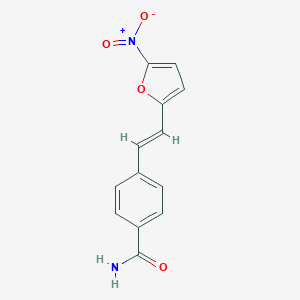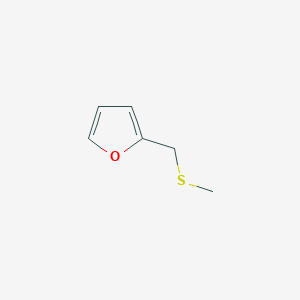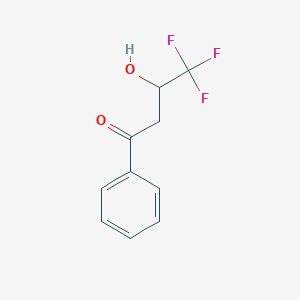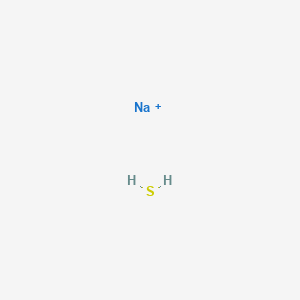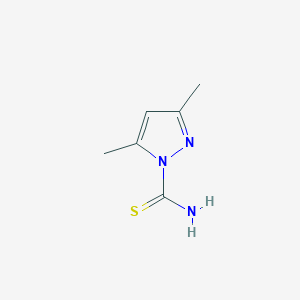
(2-Methyl-4-phenylbutan-2-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methyl-4-phenylbutan-2-yl)benzene, also known as isopropylbenzene, is a colorless liquid with a sweet odor. It is commonly used as a solvent in various industries, including paint, ink, and adhesive manufacturing. In recent years, isopropylbenzene has gained attention in the scientific community for its potential applications in research and medicine.
Mécanisme D'action
The mechanism of action of (2-Methyl-4-phenylbutan-2-yl)benzene is not fully understood. However, it is known to interact with various receptors in the body, including the GABA-A receptor and the NMDA receptor. Isopropylbenzene has been shown to have sedative and anxiolytic effects in animal models, suggesting its potential as a therapeutic agent for anxiety and insomnia.
Effets Biochimiques Et Physiologiques
(2-Methyl-4-phenylbutan-2-yl)benzene has been shown to have various biochemical and physiological effects. In animal studies, (2-Methyl-4-phenylbutan-2-yl)benzenezene has been shown to decrease locomotor activity and induce muscle relaxation. It has also been shown to have anticonvulsant properties and to decrease seizure activity in animal models. Additionally, (2-Methyl-4-phenylbutan-2-yl)benzenezene has been shown to have analgesic effects, reducing pain sensitivity in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2-Methyl-4-phenylbutan-2-yl)benzene in lab experiments is its low toxicity and high solubility in organic solvents. Isopropylbenzene is also relatively inexpensive and easy to obtain. However, one limitation is its potential for oxidation and degradation over time, which can affect the accuracy of experimental results.
Orientations Futures
There are various future directions for the use of (2-Methyl-4-phenylbutan-2-yl)benzene in scientific research. One direction is the investigation of its potential as a therapeutic agent for anxiety, insomnia, and epilepsy. Isopropylbenzene may also have potential applications in drug delivery systems and organic electronic devices. Furthermore, there is potential for the development of new synthesis methods for (2-Methyl-4-phenylbutan-2-yl)benzenezene that are more environmentally friendly and sustainable.
Conclusion:
In conclusion, (2-Methyl-4-phenylbutan-2-yl)benzene has various applications in scientific research, including as a solvent, reference material, and potential therapeutic agent. Its mechanism of action and biochemical and physiological effects have been investigated in animal studies, and there are various future directions for its use in research and medicine. While there are limitations to its use in lab experiments, (2-Methyl-4-phenylbutan-2-yl)benzenezene remains a valuable tool for scientific investigation.
Méthodes De Synthèse
The most common method for synthesizing (2-Methyl-4-phenylbutan-2-yl)benzene is through the alkylation of benzene with isopropyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction produces (2-Methyl-4-phenylbutan-2-yl)benzenezene and hydrogen chloride as a byproduct. Other methods include the reaction of benzene with isopropene and the reduction of cumene hydroperoxide.
Applications De Recherche Scientifique
(2-Methyl-4-phenylbutan-2-yl)benzene has various applications in scientific research. It is commonly used as a solvent for the extraction and purification of natural products, such as essential oils and plant extracts. Isopropylbenzene is also used as a reference material in gas chromatography and mass spectrometry analysis. Furthermore, (2-Methyl-4-phenylbutan-2-yl)benzene has been investigated for its potential applications in drug delivery systems and as a component in organic electronic devices.
Propriétés
Numéro CAS |
1520-43-0 |
|---|---|
Nom du produit |
(2-Methyl-4-phenylbutan-2-yl)benzene |
Formule moléculaire |
C17H20 |
Poids moléculaire |
224.34 g/mol |
Nom IUPAC |
(2-methyl-4-phenylbutan-2-yl)benzene |
InChI |
InChI=1S/C17H20/c1-17(2,16-11-7-4-8-12-16)14-13-15-9-5-3-6-10-15/h3-12H,13-14H2,1-2H3 |
Clé InChI |
RINORDAAAOQWBA-UHFFFAOYSA-N |
SMILES |
CC(C)(CCC1=CC=CC=C1)C2=CC=CC=C2 |
SMILES canonique |
CC(C)(CCC1=CC=CC=C1)C2=CC=CC=C2 |
Autres numéros CAS |
1520-43-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



